1H,1H,7H-Dodecafluoro-1-heptanol
Overview
Description
1H,1H,7H-Dodecafluoro-1-heptanol is a fluorinated organic compound that is part of a broader class of chemicals known for their unique properties due to the presence of multiple fluorine atoms. While the provided papers do not directly discuss 1H,1H,7H-Dodecafluoro-1-heptanol, they do provide insights into the chemistry of related fluorinated compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of lithiation followed by various substitution reactions. For instance, 1H-undecafluorobicyclo(2,2,1)heptane has been lithiated and converted into a range of derivatives, including hydroxymethyl and carboxy derivatives . This suggests that similar methods could potentially be applied to synthesize 1H,1H,7H-Dodecafluoro-1-heptanol by introducing the appropriate functional groups onto a fluorinated backbone.
Molecular Structure Analysis
Fluorinated compounds exhibit unique structural characteristics due to the strong electronegativity of fluorine. The presence of multiple fluorine atoms can significantly influence the molecular geometry and electronic distribution within the molecule. For example, the synthesis of a nonalternant isomer of bisanthene demonstrated the induction of antiaromatic and open-shell character due to its planar and symmetric heptalene core . This highlights the potential for complex electronic structures within fluorinated compounds, which could also be relevant to the molecular structure of 1H,1H,7H-Dodecafluoro-1-heptanol.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be quite diverse. The paper discussing 1H-undecafluorobicyclo(2,2,1)heptane derivatives mentions the formation of a Grignard reagent and the study of its decomposition . This indicates that fluorinated compounds can participate in organometallic chemistry and may undergo various decomposition pathways, which could be applicable when considering the chemical reactions of 1H,1H,7H-Dodecafluoro-1-heptanol.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For example, the synthesis of the simplest fluorinated 1,3,5-triketone revealed peculiar tautomeric features in various solvents . This suggests that 1H,1H,7H-Dodecafluoro-1-heptanol may also exhibit unique solvent interactions and tautomeric behavior. Additionally, the presence of fluorine typically enhances the compound's thermal and chemical stability, which could be true for 1H,1H,7H-Dodecafluoro-1-heptanol as well.
Scientific Research Applications
. It’s a clear liquid with a boiling point of 170°C and a melting point of -20°C . However, the specific applications in scientific research are not readily available in the sources I have access to. and a molecular weight of 332.0869 . It’s a clear liquid with a boiling point of 170°C and a melting point of -20°C .
Fluorinated alcohols like “1H,1H,7H-Dodecafluoro-1-heptanol” are often used in various fields of chemistry due to their unique properties, such as their ability to stabilize positive charges and to serve as solvents for highly reactive species. They can also influence the rates and outcomes of chemical reactions .
and a molecular weight of 332.0869 . It’s a clear liquid with a boiling point of 170°C and a melting point of -20°C .Fluorinated alcohols like “1H,1H,7H-Dodecafluoro-1-heptanol” are often used in various fields of chemistry due to their unique properties, such as their ability to stabilize positive charges and to serve as solvents for highly reactive species. They can also influence the rates and outcomes of chemical reactions .
Safety And Hazards
1H,1H,7H-Dodecafluoro-1-heptanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F12O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2,20H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNGMLDSIEFFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC5F10CH2OH, C7H4F12O | |
Record name | 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059832 | |
Record name | 1H,1H,7H-Dodecafluoro-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,7H-Dodecafluoro-1-heptanol | |
CAS RN |
335-99-9 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecafluoroheptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 335-99-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,1H,7H-Dodecafluoro-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECAFLUOROHEPTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPX5K7EC3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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